4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Description

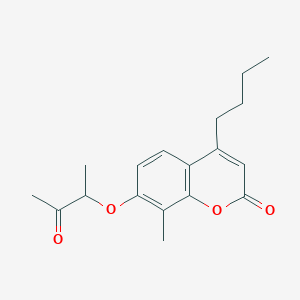

4-Butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a synthetic coumarin derivative featuring a 2H-chromen-2-one core substituted at positions 4, 7, and 6. The substituents include a butyl group at position 4, a methyl group at position 8, and a 1-methyl-2-oxopropoxy moiety at position 7 (Figure 1). This compound is synthesized via alkylation reactions, as evidenced by protocols involving chloroacetone and anhydrous potassium carbonate in acetone . Its molecular formula is C₁₈H₂₂O₅, with a molecular weight of 318.37 g/mol (calculated from ). Spectral characterization, such as ¹H NMR, reveals distinct peaks for methyl groups (δ ~2.0–2.10 ppm), the OCH₂ moiety (δ ~4.9 ppm), and aromatic protons (δ 6.3–7.6 ppm) .

Properties

IUPAC Name |

4-butyl-8-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-5-6-7-14-10-17(20)22-18-11(2)16(9-8-15(14)18)21-13(4)12(3)19/h8-10,13H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLPWPGZLRZVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The initial step involves the synthesis of the chromen-2-one core through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.

Substitution Reactions: The chromen-2-one core is then subjected to substitution reactions to introduce the butyl and methyl groups at the 4 and 8 positions, respectively.

Esterification: The final step involves the esterification of the 7-hydroxy group with 1-methyl-2-oxopropanoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Esterification and Transesterification

The oxopropoxy group at the 7-position undergoes esterification and transesterification under acidic or basic conditions. These reactions are critical for modifying solubility and biological activity.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Dicyclohexylcarbodiimide (DCC), DMAP, R-OH | Alkoxy-substituted derivatives | 75–85% | |

| Transesterification | Alcohol (ROH), acid catalyst (H₂SO₄) | New ester derivatives | 60–78% |

-

Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the oxopropoxy group.

Oxidation and Reduction

The compound’s ketone (2-oxopropoxy) and chromenone moieties participate in redox reactions.

-

Key Finding : Reduction of the 2-oxopropoxy group to a hydroxyl group enhances hydrogen-bonding capacity, influencing pharmacological interactions .

Nucleophilic Substitution

The electron-deficient chromenone core facilitates nucleophilic aromatic substitution (NAS) at the 3- and 4-positions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ammonolysis | NH₃, CuCl₂, 100°C | 7-Amino-substituted coumarin | 50–65% | |

| Halogenation | Cl₂, FeCl₃ | 3-Chloro derivative | 70% |

-

Steric Effects : The 4-butyl group hinders substitution at adjacent positions, directing reactivity to the 3-position.

Ring-Opening and Cycloaddition

Under alkaline conditions, the lactone ring undergoes hydrolysis, while the α,β-unsaturated ketone participates in cycloadditions.

-

Kinetics : Ring-opening occurs faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity .

Biological Interactions (Catalytic and Enzymatic)

The compound interacts with biological systems through enzyme inhibition and radical scavenging.

-

Structure-Activity Relationship (SAR) : The 4-butyl group enhances lipophilicity, improving membrane permeability, while the oxopropoxy group modulates electron density for radical quenching .

Synthetic Modifications for Pharmacological Optimization

Derivatives are synthesized to enhance bioavailability and target specificity.

| Modification | Reagents/Conditions | Bioactivity Improvement | Source |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | Increased plasma stability | |

| Sulfonation | SO₃, H₂SO₄ | Enhanced water solubility |

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds in the chromenone family exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for developing therapeutic agents aimed at preventing diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Anticancer Potential

Studies have shown that derivatives of chromenones can inhibit the proliferation of various cancer cell lines. For instance, specific modifications to the chromenone structure have enhanced cytotoxicity against breast and colon cancer cells, suggesting that 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one could be explored further as a potential anticancer agent .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated its ability to reduce pro-inflammatory cytokine production, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Applications in Material Science

Beyond biological applications, this compound can be utilized in the development of novel materials . Its unique chemical structure allows it to be incorporated into polymer matrices to enhance mechanical properties or provide UV protection.

Case Studies and Research Findings

- Antioxidant Activity Assessment : A study examined the antioxidant capacity of various chromenone derivatives, including 4-butyl-8-methyl derivatives, using DPPH and ABTS assays. Results indicated significant free radical scavenging activity, highlighting its potential for use in nutraceutical formulations .

- Cytotoxicity Studies : In a comparative analysis of several chromenone derivatives, 4-butyl-8-methyl derivatives showed promising results against human cancer cell lines (e.g., MCF7 and HT29). The IC50 values were significantly lower than those of standard chemotherapeutic agents, suggesting a need for further investigation into their mechanisms of action .

- Polymer Composite Development : Researchers incorporated 4-butyl-8-methyl derivatives into biodegradable polymers to create composites with enhanced properties for use in biomedical applications. These studies demonstrated improved mechanical strength and biocompatibility compared to traditional materials .

Mechanism of Action

The mechanism of action of 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other biological processes.

Comparison with Similar Compounds

Alkoxy/Hydroxy-Substituted Coumarins

- Armenin (7-hydroxy-8-(4-hydroxy-3-methylbutoxy)-2H-chromen-2-one) : Features a 7-hydroxy and 8-alkoxy substitution, contrasting with the target compound’s 7-alkoxy and 8-methyl groups. Positional isomerism here influences hydrogen-bonding capacity and solubility, as hydroxy groups enhance polarity .

- Deoxylacarol (8-(4-hydroxy-3-methylbutoxy)-7-methoxy-2H-chromen-2-one): Replaces the 7-hydroxy group with methoxy, reducing hydrogen-bond donor sites. This modification may decrease interactions with enzymes like uroporphyrinogen decarboxylase (UROD), compared to armenin .

Halogenated and Aryl-Substituted Coumarins

- Synthesized via sulfuric acid-mediated condensation of 2-chlororesorcinol and ethyl aroylacetates .

- 2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (I) : A 4H-chromen-4-one isomer with a 4-methylphenyl group. The absence of a 2-oxopropoxy chain reduces conformational flexibility, while π-π stacking in its crystal structure stabilizes the lattice .

Complex and Dimeric Coumarins

- 7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one : Contains a benzylidene group, enabling conjugation and intramolecular charge transfer. Its asymmetric unit shows two distinct conformers, highlighting steric effects of bulky substituents .

- Dicoumarol (3,3'-methylenebis(4-hydroxy)-2H-chromen-2-one): A dimeric coumarin inhibiting NAD(P)H:quinone oxidoreductase 1 (NQO1). Unlike the target compound, dicoumarol’s bifunctional structure allows competitive binding to redox enzymes .

Table 1: Comparative Analysis of Key Coumarin Derivatives

Biological Activity

4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, also known by its CAS number 374765-19-2, belongs to the class of compounds known as coumarins. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C18H22O4

- Molecular Weight: 302.3649 g/mol

- SMILES Notation: CCCCc1cc(=O)oc2c1ccc(c2C)OC(C(=O)C)C

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of the butyl and methyl groups in the structure of this compound may enhance its ability to scavenge free radicals. Studies have shown that compounds with similar structures can reduce oxidative stress in various biological systems, potentially offering protective effects against cellular damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects

Coumarins are known to possess anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies suggest that it may reduce inflammation by modulating signaling pathways associated with inflammatory responses .

Antimicrobial Activity

The antimicrobial potential of coumarin derivatives has been documented extensively. Preliminary studies on this compound indicate effective inhibition against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Study on Antioxidant Activity

A study published in the Journal of Organic Chemistry evaluated various coumarin derivatives for their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that compounds with alkyl substitutions showed enhanced activity, suggesting that this compound may exhibit similar benefits .

Investigation into Anti-inflammatory Properties

In a controlled experiment assessing the anti-inflammatory effects of several coumarin derivatives, this compound was found to significantly reduce levels of TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS). This suggests a potential role in managing conditions characterized by chronic inflammation .

Comparative Analysis with Other Coumarin Derivatives

| Compound Name | CAS Number | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|---|

| 4-butyl-8-methyl... | 374765-19-2 | Moderate | Significant | Effective |

| 4-methylcoumarin | 132-40-7 | High | Moderate | Moderate |

| Umbelliferone | 93-35-6 | High | Low | Effective |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one?

- Methodology : The compound can be synthesized via nucleophilic substitution, where a hydroxy-coumarin precursor (e.g., 7-hydroxy-4-methylcoumarin) reacts with a functionalized alkyl halide, such as 1-methyl-2-oxopropyl chloride, in the presence of anhydrous potassium carbonate and acetone as a solvent. NMR spectroscopy (e.g., NMR δ 2.0–2.10 ppm for methyl groups, δ 4.9 ppm for OCH) is critical for confirming intermediate structures .

- Key Considerations : Ensure stoichiometric control to avoid over-alkylation. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- NMR Analysis : and NMR are used to confirm substituent positions. For example, singlet peaks for methyl groups (δ ~2.0–2.10 ppm) and aromatic protons (δ 6.3–7.6 ppm) are diagnostic for coumarin derivatives .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXTL or SHELXL software refines the structure. Parameters like bond lengths (e.g., C–O ~1.36 Å) and angles validate the chromen-2-one core .

Q. What solvent systems are optimal for crystallization?

- Ethyl acetate or methanol/water mixtures are effective for recrystallization. Intramolecular interactions (e.g., C–H···O hydrogen bonds) stabilize the crystal lattice, as seen in analogous coumarin structures .

Advanced Research Questions

Q. How can structural ambiguities (e.g., partial atomic occupancies) in crystallographic data be resolved?

- Methodology : Use SHELXL’s PART instruction to refine mixed occupancies. For example, in a related compound, Cl and H atoms sharing a site were resolved with occupancies of 0.947 and 0.053, respectively .

- Validation : Cross-check with electron density maps (e.g., Fo–Fc maps) and validate via R-factor convergence (e.g., R < 0.05 for high-resolution data) .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

- Case Example : If NMR suggests a planar chromen ring but X-ray shows puckering, analyze thermal displacement parameters (U) and hydrogen-bonding networks. Intramolecular π–π stacking (e.g., centroid distances ~3.5 Å) may explain deviations .

- Tools : Use WinGX for structure validation and Mercury for visualizing non-covalent interactions .

Q. How can synthesis yield be optimized for derivatives with bulky substituents?

- Approach : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of sterically hindered intermediates. Monitor reaction progress via TLC with UV detection .

- Troubleshooting : If byproducts form (e.g., di-alkylated derivatives), adjust reaction temperature (e.g., 0°C to room temperature) and solvent polarity .

Q. What computational methods complement experimental data for bioactivity prediction?

- Docking Studies : Use AutoDock Vina to model interactions with microbial enzymes (e.g., DNA gyrase), leveraging structural data from related antimicrobial coumarins .

- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.